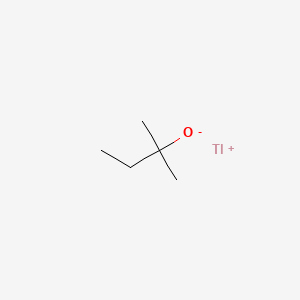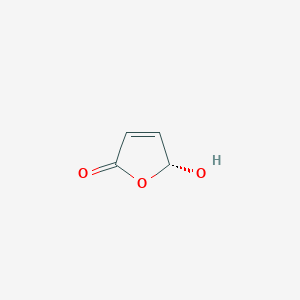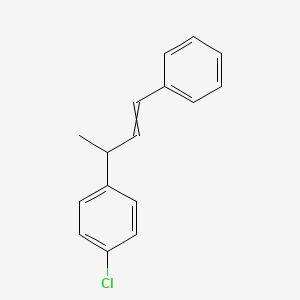
1-Chloro-4-(4-phenylbut-3-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(4-phenylbut-3-en-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a 4-phenylbut-3-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(4-phenylbut-3-en-2-yl)benzene typically involves the reaction of 4-phenylbut-3-en-2-one with a chlorinating agent. One common method includes the use of thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(4-phenylbut-3-en-2-yl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressure.
Substitution: Nucleophiles like OH-, NH2, under basic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alcohols, amines.
Scientific Research Applications
1-Chloro-4-(4-phenylbut-3-en-2-yl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-4-(4-phenylbut-3-en-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, it may interact with cellular pathways involved in signal transduction, affecting cellular functions and processes .
Comparison with Similar Compounds
1-Chloro-4-(4-phenylbut-3-en-2-yl)benzene:
(Z)-4-Phenylbut-3-en-2-one: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
(E)-4-Phenylbut-3-en-2-ol: Contains a hydroxyl group instead of a chlorine atom, resulting in different chemical properties and uses.
Properties
CAS No. |
76263-91-7 |
|---|---|
Molecular Formula |
C16H15Cl |
Molecular Weight |
242.74 g/mol |
IUPAC Name |
1-chloro-4-(4-phenylbut-3-en-2-yl)benzene |
InChI |
InChI=1S/C16H15Cl/c1-13(15-9-11-16(17)12-10-15)7-8-14-5-3-2-4-6-14/h2-13H,1H3 |
InChI Key |
SMJFNRRVVFDJSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


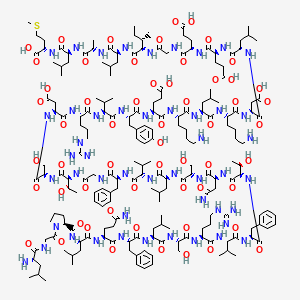
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)
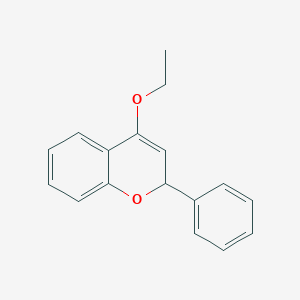
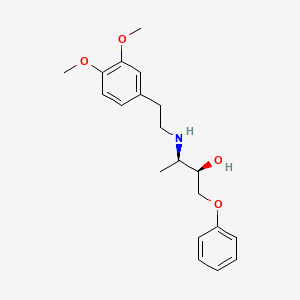
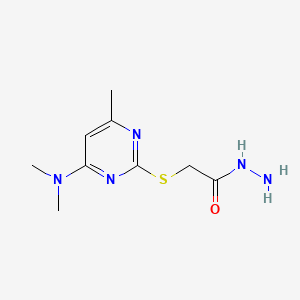
![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)
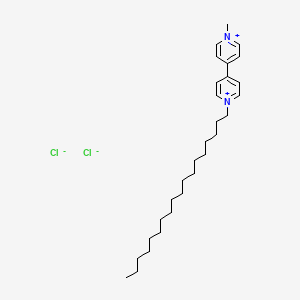
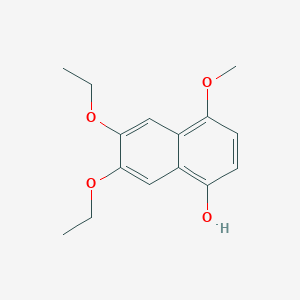
![2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate](/img/structure/B14441463.png)
![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)
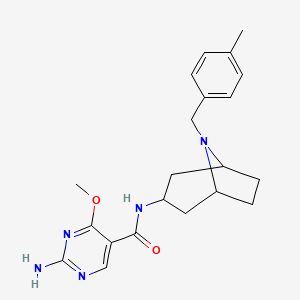
![7-Phenyl-8H-thieno[3,2-d][1,2]diazepine](/img/structure/B14441487.png)
